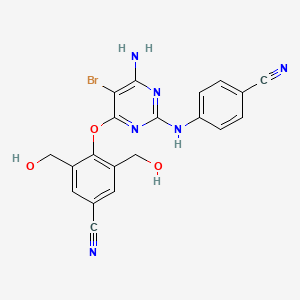

Dihydroxy Etravirine

Descripción general

Descripción

Dihydroxy Etravirine is a derivative of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . Etravirine is known for its ability to inhibit the reverse transcriptase enzyme of HIV-1, thereby blocking the replication of the virus . This compound retains these properties while introducing additional hydroxyl groups, potentially enhancing its pharmacological profile.

Métodos De Preparación

The synthesis of Dihydroxy Etravirine involves several steps, starting from halogenated pyridines or 4-guanidinobenzonitrile . One efficient method includes a microwave-promoted amination reaction, which significantly reduces reaction time and improves yield . The process can be scaled up for industrial production, making it cost-effective .

Análisis De Reacciones Químicas

Dihydroxy Etravirine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include cytochrome P450 isozymes such as CYP2C19, CYP3A4, and CYP2C9 . The major products formed from these reactions are monohydroxylated and dihydroxylated metabolites .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action

Dihydroxy etravirine, like its parent compound etravirine, functions by non-competitively binding to the reverse transcriptase enzyme of HIV-1. This binding inhibits the synthesis of viral DNA from RNA, effectively preventing viral replication. Importantly, this compound retains activity against HIV strains that exhibit resistance to first-generation NNRTIs, making it a valuable option for treatment-experienced patients .

Metabolism and Bioavailability

The metabolic pathways of this compound involve cytochrome P450 enzymes, particularly CYP2C19, which is responsible for its hydroxylation. Studies have indicated that the presence of dihydroxy metabolites can affect the pharmacokinetics of co-administered antiretroviral therapies, thus influencing overall treatment efficacy . The oral bioavailability of this compound is enhanced when taken with food, indicating the importance of administration conditions for optimal therapeutic outcomes .

Therapeutic Efficacy

Clinical Applications

this compound is primarily applied in combination therapies for patients with HIV-1 who have developed resistance to other treatments. Clinical trials have demonstrated that when used alongside protease inhibitors and nucleoside analogs, it significantly reduces viral load in treatment-experienced individuals . The efficacy of this compound is particularly notable in patients with multiple NNRTI resistance mutations; however, its effectiveness diminishes as the number of mutations increases .

Case Studies

- Combination Therapy with Darunavir/Ritonavir : A study involving treatment-experienced patients showed that adding this compound to a regimen including darunavir/ritonavir led to a significant reduction in viral load compared to placebo. Patients with fewer than three NNRTI mutations experienced a median viral load reduction of nearly 3 logs after 34 weeks .

- Pregnancy Safety Profile : A case series involving pregnant women indicated that this compound was well-tolerated and effective during pregnancy, suggesting its safety profile in this population .

Efficacy Against Resistant Strains

This compound has shown effectiveness against HIV strains with mutations such as K103N and Y181C, which confer resistance to many first-generation NNRTIs. Its unique binding properties allow it to maintain antiviral activity even in the presence of these mutations .

Pharmacokinetic Interactions

Research has highlighted that co-administration with integrase inhibitors can alter the pharmacokinetics of both drugs. For instance, studies demonstrated that combining this compound with S/GSK1265744 reduced the exposure of the integrase inhibitor significantly due to induction effects on metabolic pathways .

Data Table: Summary of Clinical Studies Involving this compound

Mecanismo De Acción

Dihydroxy Etravirine exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1 . It binds to the enzyme and blocks its DNA-dependent and RNA-dependent polymerase activities, thereby preventing the replication of the virus . The compound does not inhibit human DNA polymerase alpha, beta, or gamma .

Comparación Con Compuestos Similares

Dihydroxy Etravirine is similar to other NNRTIs such as Efavirenz and Nevirapine . it has a higher genetic barrier to resistance, making it effective against NNRTI-resistant strains of HIV-1 . This uniqueness makes it a valuable addition to the arsenal of antiretroviral drugs.

Conclusion

This compound is a promising compound with significant potential in the treatment of HIV-1 and other diseases. Its efficient synthesis, diverse chemical reactions, and wide range of scientific research applications make it a valuable subject of study in both medicine and chemistry.

Actividad Biológica

Dihydroxy Etravirine (DHE) is a metabolite of Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Understanding the biological activity of DHE is crucial for assessing its therapeutic potential, safety, and interactions within the pharmacological landscape of HIV treatment.

DHE retains the core structure of ETR, which is a diarylpyrimidine compound. ETR functions by binding noncompetitively to HIV reverse transcriptase (RT), inhibiting the enzyme's ability to convert viral RNA into DNA, thereby preventing viral replication. DHE is formed through biotransformation processes primarily involving cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which catalyze the hydroxylation of ETR into its dihydroxy form .

Metabolism and Pharmacokinetics

The metabolism of ETR has been extensively studied, revealing that DHE is produced via monohydroxylation and dimethylhydroxylation pathways. The formation of DHE is significantly influenced by genetic polymorphisms in CYP2C19, with individuals carrying loss-of-function alleles exhibiting markedly reduced levels of this metabolite .

Table 1: Key Metabolic Pathways for this compound

| Enzyme | Role in Metabolism | Impact on DHE Formation |

|---|---|---|

| CYP2C19 | Primary enzyme for dihydroxylation | Major contributor |

| CYP3A4 | Minor role, forms minor metabolites | Contributes to overall metabolism |

| UGT1A3/UGT1A8 | Glucuronidation of hydroxylated products | Affects clearance rates |

Biological Activity and Therapeutic Implications

DHE exhibits biological activities that may enhance or modify the effects of ETR in clinical settings. Studies indicate that DHE can modulate the expression of hepatic enzymes such as CYP3A4, which plays a critical role in drug metabolism. Treatment with ETR has been shown to increase CYP3A4 mRNA levels significantly over time, suggesting that DHE may similarly influence drug-drug interactions when co-administered with other antiretrovirals .

Safety Profile and Adverse Effects

The safety profile of ETR suggests that while it is generally well-tolerated, there are instances of hypersensitivity reactions associated with its use. Reports indicate that some patients experienced dermatological reactions, including Stevens-Johnson Syndrome (SJS), particularly when combined with other potent antiretrovirals like darunavir . Given that DHE is a metabolite of ETR, monitoring for similar adverse effects may be warranted.

Propiedades

IUPAC Name |

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-bis(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O3/c21-16-18(24)26-20(25-15-3-1-11(7-22)2-4-15)27-19(16)30-17-13(9-28)5-12(8-23)6-14(17)10-29/h1-6,28-29H,9-10H2,(H3,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMILEPRAYYVRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)OC3=C(C=C(C=C3CO)C#N)CO)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747668 | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-67-6 | |

| Record name | Dimethylhydroxy etravirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246818676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLHYDROXY ETRAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JRR5Z56V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.